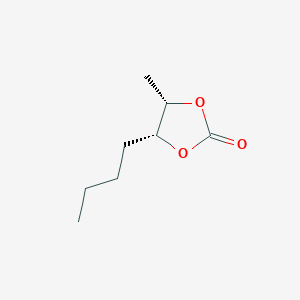

(4R,5S)-4-Butyl-5-methyl-1,3-dioxolan-2-one

Description

(4R,5S)-4-Butyl-5-methyl-1,3-dioxolan-2-one is a chiral cyclic carbonate derivative characterized by a 1,3-dioxolan-2-one core substituted with a butyl group at the 4-position and a methyl group at the 5-position. The stereochemistry (4R,5S) imparts distinct conformational and reactivity profiles, making it valuable in asymmetric synthesis and pharmaceutical intermediates. Its structure features a planar carbonyl group (C=O) at the 2-position, with the butyl and methyl substituents influencing steric and electronic properties .

Properties

CAS No. |

918819-63-3 |

|---|---|

Molecular Formula |

C8H14O3 |

Molecular Weight |

158.19 g/mol |

IUPAC Name |

(4R,5S)-4-butyl-5-methyl-1,3-dioxolan-2-one |

InChI |

InChI=1S/C8H14O3/c1-3-4-5-7-6(2)10-8(9)11-7/h6-7H,3-5H2,1-2H3/t6-,7+/m0/s1 |

InChI Key |

GAUORQCLQBRUEA-NKWVEPMBSA-N |

Isomeric SMILES |

CCCC[C@@H]1[C@@H](OC(=O)O1)C |

Canonical SMILES |

CCCCC1C(OC(=O)O1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4R,5S)-4-Butyl-5-methyl-1,3-dioxolan-2-one typically involves the reaction of butyl and methyl-substituted precursors under controlled conditions. One common method involves the use of a dioxolane ring-forming reaction, where a butyl-substituted aldehyde reacts with a methyl-substituted diol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of (4R,5S)-4-Butyl-5-methyl-1,3-dioxolan-2-one can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: (4R,5S)-4-Butyl-5-methyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the butyl or methyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted dioxolanes.

Scientific Research Applications

(4R,5S)-4-Butyl-5-methyl-1,3-dioxolan-2-one has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Investigated for its potential as a chiral ligand in enzyme-catalyzed reactions.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific stereochemical properties.

Mechanism of Action

The mechanism of action of (4R,5S)-4-Butyl-5-methyl-1,3-dioxolan-2-one involves its interaction with molecular targets through its chiral centers. These interactions can influence the activity of enzymes and receptors, leading to various biological effects. The compound’s dioxolane ring structure allows it to fit into specific binding sites, modulating the activity of target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in 1,3-Dioxolan-2-one Derivatives

Table 1: Structural and Substituent Comparisons

Key Observations :

- Steric Effects : The butyl and methyl groups in the target compound introduce moderate steric bulk compared to smaller substituents like fluorine or chlorine in analogues. This bulk may slow nucleophilic ring-opening reactions compared to more compact derivatives .

- Electronic Effects : Alkyl substituents (butyl/methyl) are electron-donating, stabilizing the carbonyl group, whereas chlorine and fluorine substituents are electron-withdrawing, increasing electrophilicity at the carbonyl carbon .

- Hydrogen Bonding : Compounds with hydroxyl or methoxy groups (e.g., and ) exhibit enhanced solubility in polar solvents due to hydrogen-bonding interactions, unlike the hydrophobic alkyl-substituted target compound .

Stereochemical and Conformational Differences

The (4R,5S) configuration enforces a specific puckering geometry in the 1,3-dioxolan-2-one ring. Cremer and Pople’s puckering parameters (amplitude q and phase angle φ) can quantify deviations from planarity . For example:

- Fluorinated Analogues : The compact fluorine atoms in rel-(4R,5S)-4,5-difluoro-1,3-dioxolan-2-one allow tighter ring puckering (q ~ 0.5 Å), whereas the butyl group in the target compound may induce larger q values due to steric repulsion .

- Chlorinated Derivatives : The dichloro-dimethyl analogue () exhibits restricted pseudorotation due to steric clashes between chlorine and methyl groups, contrasting with the more flexible butyl-methyl substitution in the target .

Biological Activity

(4R,5S)-4-Butyl-5-methyl-1,3-dioxolan-2-one is a chiral compound belonging to the class of 1,3-dioxolanes. Its unique structure and stereochemistry endow it with potential biological activities, making it a subject of interest in pharmaceutical research. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (4R,5S)-4-butyl-5-methyl-1,3-dioxolan-2-one is C₈H₁₄O₃. The compound features a five-membered dioxolane ring with substituents that influence its biological activity. The stereochemistry at the 4 and 5 positions is crucial for its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that various 1,3-dioxolanes exhibit significant antibacterial and antifungal activities. Specifically, (4R,5S)-4-butyl-5-methyl-1,3-dioxolan-2-one has been tested against several pathogenic microorganisms.

Table 1: Antimicrobial Activity of (4R,5S)-4-butyl-5-methyl-1,3-dioxolan-2-one

| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 625 µg/mL |

| Staphylococcus epidermidis | Antibacterial | 1250 µg/mL |

| Enterococcus faecalis | Antibacterial | 625 µg/mL |

| Pseudomonas aeruginosa | Antibacterial | 1250 µg/mL |

| Candida albicans | Antifungal | 500 µg/mL |

These findings indicate that the compound possesses noteworthy antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as antifungal activity against Candida albicans .

The biological activity of (4R,5S)-4-butyl-5-methyl-1,3-dioxolan-2-one may be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways. The presence of the dioxolane ring suggests potential interactions with enzymes or receptors involved in cell wall synthesis or integrity.

Case Studies

A study focused on the synthesis and biological evaluation of various dioxolane derivatives found that those with specific substituents exhibited enhanced antimicrobial properties. For instance, modifications to the alkyl chain length and branching significantly influenced the MIC values against different bacterial strains .

Another investigation assessed the structure-activity relationship (SAR) of dioxolane compounds. It was observed that increasing hydrophobicity by extending the butyl group improved antibacterial efficacy against Staphylococcus species while maintaining low toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.